molecular formula C7H4BrClO B143073 4-Bromo-2-chlorobenzaldehyde CAS No. 158435-41-7

4-Bromo-2-chlorobenzaldehyde

Cat. No. B143073
M. Wt: 219.46 g/mol
InChI Key: DHGPLNJITGVCSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-chlorobenzaldehyde and its derivatives has been explored through various methods. For instance, the synthesis of a novel hydrazone Schiff base compound, 4BDBH, was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, as reported in one study . Another research focused on the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde, which was then brominated to produce mono- and dibromo derivatives . Additionally, the synthesis of 4-Bromo-2-chlorotoluene was accomplished from 4-bromo-2-nitrotoluene through reduction, diazotization, and a Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of benzene derivatives, including 4-chlorobenzaldehyde, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . Similarly, the crystal structure of various benzylidene derivatives of 4-hydroxybenzohydrazide, including a 4-bromo derivative, was determined, showing that the molecules are relatively planar with specific dihedral angles between the benzene rings .

Chemical Reactions Analysis

The reactivity of bromo and chloro compounds has been studied, with the bromo-derivative showing more reactivity towards common nucleophilic reagents compared to the chloro-compound . The synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene involved an elimination reaction, reduction reaction, and bromization .

Physical and Chemical Properties Analysis

The physical constants of bromo-2',4'-dichloroacetophenone, such as relative density, refractive index, boiling point, and melting point, were measured to characterize the compound . The vibrational spectra of various bromo and chloro compounds were analyzed to identify specific vibrational modes .

Biological Activity

Several studies have reported on the biological activity of synthesized compounds. For example, a Schiff base compound exhibited excellent antibacterial activities . Another study synthesized a hydrazone molecule that showed good fungicidal activity against specific pathogens .

Scientific Research Applications

Spectroscopic Characterization and Solvent Interaction

4-Bromo-2-chlorobenzaldehyde has been a subject of interest in spectroscopic studies. A detailed investigation utilizing infrared (IR) spectroscopy and density functional theory (DFT) was conducted to understand the conformational behavior and solvent interactions of 4-Bromo-2-chlorobenzaldehyde. This study highlighted the compound's response to different solvents and provided a theoretical model to study these effects, contributing significantly to the understanding of carbonyl stretching vibrations and solvent effects in related compounds (Parlak & Ramasami, 2020).

Chemoselective Grignard Reaction

4-Bromo-2-chlorobenzaldehyde has also been involved in educational research, specifically in a Grignard reaction-based experiment. This experiment was designed to emphasize the predictive aspects of halogen reactivity and the mechanism of the Grignard reaction with tertiary amides. It provided students with the opportunity to apply theoretical knowledge in a practical setting and to confirm the identity of the reaction products through various spectroscopic methods (Maher et al., 2016).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of 4-Bromo-2-chlorobenzaldehyde have been the subject of several studies. For instance, the synthesis of novel compounds through the reaction of 4-Bromo-2-chlorobenzaldehyde with other reagents has been documented, showcasing the compound's versatility in synthetic organic chemistry. These studies have also involved detailed characterization of the products, enhancing the understanding of molecular structures and interactions (De-ju, 2015).

Photoreaction Mechanisms

Investigations into the photoreaction mechanisms of related bromophenols, including 4-Bromo-2-chlorobenzaldehyde, have been conducted to understand their behavior under light exposure. This research is crucial for applications in photochemistry and might have implications in fields like material sciences and environmental chemistry (Akai et al., 2002).

Bromination and Synthetic Applications

The bromination of derivatives and the subsequent synthesis of complex molecules starting from 4-Bromo-2-chlorobenzaldehyde have been explored. These studies demonstrate the compound's utility in synthesizing a range of products with potential applications in medicinal chemistry and drug discovery (Jasouri et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Future Directions

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4- ((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . This suggests potential future directions for the use of 4-Bromo-2-chlorobenzaldehyde in chemical synthesis.

properties

IUPAC Name

4-bromo-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPLNJITGVCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555969
Record name 4-Bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorobenzaldehyde

CAS RN

158435-41-7
Record name 4-Bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirring solution of (4-bromo-2-chlorophenyl)methanol (4.5 g, 20 mmol) in DCM (50 mL) was added Dess-Martin periodinane (9.3 g) at 23° C. Reaction refluxed after addition. After 20 min, TLC (1:4 EtOAc/Hex) suggests full conversion of alcohol. Suspension then washed with 5% NaHCO3 (100 mL plus 15 g dry NaHCO3). Organic dried over MgSO4, concentrated onto dry silica (15 g), then purified on silica (120 g) eluting with 0>10% EtOAc/hex. 4-bromo-2-chlorobenzaldehyde isolated as a white solid.
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4.5 g
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9.3 g
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Synthesis routes and methods II

Procedure details

To 4-bromo-2-chlorobenzonitrile (2.0 g, 9.2 mmol) in toluene (50 mL) at −78° C. under argon was added DIBAL (1M solution in toluene, 13.9 mL, 13.9 mmol). The mixture was allowed to warm to −50° C. over 4 h. MeOH (4.5 mL) and water (4.5 mL) were added and the mixture stirred for 10 min at −50° C. The mixture was allowed to warm to rt, acidified with 2N HCl (pH<7) and extracted with EtOAc (200 mL) and water (100 mL). The aqueous was further extracted with EtOAc (2×50 mL), the combined organics were then washed with brine and dried (MgSO4). The solvent was removed in vacuo and the residue purified by column chromatography (25% DCM: Iso-hexane) to give 4-bromo-2-chlorobenzaldehyde. To a solution of 4-bromo-2-chlorobenzaldehyde (750 mg, 3.4 mmol) in DME (22 mL) and EtOH (15 mL) was added 3-carboxamidobenzene boronic acid (676 mg, 4.1 mmol) and 2M Na2CO3 solution (15 mL). Argon was bubbled through the mixture for 15 min. Bis(triphenylphosphino) palladium dichloride (120 mg, 0.17 mmol) was added and the reaction heated to 75° C. for 6.5 h before cooling to rt. The mixture was partitioned between water (200 mL) and EtOAc (200 mL), the aqueous was extracted with EtOAc (2×50 mL) and the combined organics dried (MgSO4). The solvent was removed in vacuo and the residue purified by column chromatography (50% EtOAc: Iso-hexane to 100% EtOAc) to give the title compound: RT=3.19 min; m/z (ES+)=301.0 [M+H+MeCN]+.
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2 g
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13.9 mL
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50 mL
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4.5 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of (4-bromo-2-chlorophenyl)methanol (2.8 g, 12.8 mmol) that was obtained in Example 24 (24e) in dichloromethane (50 ml) was added pyridinium dichromate (7.2 g, 19.2 mmol) with stirring, and the resulting mixture was stirred at room temperature for 1 hour. After stirring, ether (250 ml) was added to the reaction mixture under stirring, and the resulting mixture was filtered with Celite. The filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:20) as the eluent to afford the title compound (2.0 g, yield: 70%) as a white crystalline solid.
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2.8 g
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7.2 g
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250 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-chlorobenzaldehyde
Reactant of Route 2
4-Bromo-2-chlorobenzaldehyde
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4-Bromo-2-chlorobenzaldehyde
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4-Bromo-2-chlorobenzaldehyde
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4-Bromo-2-chlorobenzaldehyde
Reactant of Route 6
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4-Bromo-2-chlorobenzaldehyde

Citations

For This Compound
7
Citations
C Parlak, P Ramasami - SN Applied Sciences, 2020 - Springer
… We reported the conformational analyses of 4-bromo-2-chlorobenzaldehyde [38] and 4-chloro-3-bromobenzaldehyde [39], related to bromo- and chloro-substituted benzaldehydes and …
Number of citations: 13 link.springer.com
TP Smith, IW Windsor, KT Forest… - Journal of medicinal …, 2017 - ACS Publications
… A solution of 4-bromo-2-chlorobenzaldehyde (7c; 1.0 g, 4.6 mmol) in DMF (5 mL) was added dropwise. The reaction mixture was then allowed to warm to room temperature and stirred …
Number of citations: 26 pubs.acs.org
H Hirose, T Yamasaki, M Ogino, R Mizojiri… - Bioorganic & medicinal …, 2017 - Elsevier
… Compound 4g was prepared from 4-bromo-2-chlorobenzaldehyde (3g) in a manner similar to that described for compound 4a (purification: crystallization from AcOEt–hexane). …
Number of citations: 19 www.sciencedirect.com
Y Xie, D Xu, B Huang, X Ma, W Qi, F Shi… - Journal of medicinal …, 2014 - ACS Publications
… To a solution of 4-bromo-2-chlorobenzaldehyde (1.09 g, 5.0 mmol) in 15 mL of THF, phenylboronic acid (0.61 g, 5.0 mmol, 1.0 equiv), K 2 CO 3 (1.04 g, 7.5 mmol, 1.5 equiv) dissolved in …
Number of citations: 71 pubs.acs.org
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… -2-yl)amino)-6-methyl-1,4-dihydropyrimidine-5-carboxamido)isonicotinic acid 87 (50 mg, 0.083 mmol) (this compound was prepared via method 6 using 4-bromo-2-chlorobenzaldehyde …
Number of citations: 3 pubs.acs.org
M Gerace - 2023 - usiena-air.unisi.it
… To prepare GP47, 4-bromo-2-chlorobenzaldehyde was used to install the cyano group with CuCN in refluxing acetonitrile. Then, the coupling reaction was carried out in the same way …
Number of citations: 0 usiena-air.unisi.it
B Rupasinghe - 2022 - search.proquest.com
Siloxane polymers are an important industrial commodity due to their chemical, mechanical, and thermal stability and low toxicity. However, studies to recycle siloxanes are still in their …
Number of citations: 3 search.proquest.com

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